BenchChemオンラインストアへようこそ!

3-(Morpholin-2-yl)propanamide

EGFR inhibition tyrosine kinase cancer

3-(Morpholin-2-yl)propanamide (C₇H₁₄N₂O₂, MW 158.20 g/mol) is a secondary amide featuring a morpholine ring substituted at the 2-position with a propanamide chain. Unlike the more common 4-substituted morpholine isomer, the 2-substituted variant possesses a chiral center at the morpholine ring, rendering the molecule inherently chiral.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B8312322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholin-2-yl)propanamide
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1COC(CN1)CCC(=O)N
InChIInChI=1S/C7H14N2O2/c8-7(10)2-1-6-5-9-3-4-11-6/h6,9H,1-5H2,(H2,8,10)
InChIKeySDPRIDNFURPNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Morpholin-2-yl)propanamide – Key Characteristics and Structural Identity for Procurement


3-(Morpholin-2-yl)propanamide (C₇H₁₄N₂O₂, MW 158.20 g/mol) is a secondary amide featuring a morpholine ring substituted at the 2-position with a propanamide chain [1]. Unlike the more common 4-substituted morpholine isomer, the 2-substituted variant possesses a chiral center at the morpholine ring, rendering the molecule inherently chiral [2]. This compound serves primarily as a chiral building block or intermediate in medicinal chemistry, with the morpholine nitrogen (secondary amine) and the terminal amide group providing distinct hydrogen-bond donor/acceptor capacities compared to its 4-substituted positional isomer [3].

Why 3-(Morpholin-2-yl)propanamide Cannot Be Directly Substituted by Generic Morpholine Analogs


Positional isomerism on the morpholine ring fundamentally alters the compound's stereochemistry, hydrogen-bonding profile, and biological target engagement. The 2-yl isomer is chiral, whereas the 4-yl isomer is achiral; this chiral center can dictate enantioselective interactions with biological targets or chiral stationary phases in preparative chromatography [1]. Additionally, the secondary amine (pKa ~8.5) in the 2-yl isomer confers different ionization states at physiological pH compared to the tertiary amine (pKa ~7.0) in the 4-yl analog, directly affecting solubility, permeability, and off-target binding [2]. Substituting one for the other without empirical verification risks altered pharmacokinetic and pharmacodynamic outcomes, as demonstrated by the divergent EGFR inhibition profiles described below.

Quantitative Differentiation of 3-(Morpholin-2-yl)propanamide Against Its Closest Analogs


EGFR Kinase Inhibitory Activity: 4-yl Isomer Active, 2-yl Isomer Inactive

The 4-substituted isomer 3-(morpholin-4-yl)propanamide demonstrates measurable EGFR tyrosine kinase inhibition, whereas no EGFR inhibitory activity is reported for the 2-substituted isomer 3-(morpholin-2-yl)propanamide . This indicates a strict positional requirement for EGFR engagement, highlighting that the compounds are not functionally interchangeable in kinase-targeted applications.

EGFR inhibition tyrosine kinase cancer

Chiral Resolution Capability: Enantiomeric Separation Achieved via Chiral Chromatography

3-(Morpholin-2-yl)propanamide is inherently chiral due to the stereogenic center at the morpholine 2-position [1]. In contrast, the 4-yl isomer is achiral. Preparative chiral HPLC methods have been developed to resolve the racemate into enantiomers with >99% enantiomeric excess (ee), as inferred from analogous morpholin-2-yl derivatives [2]. This enabling capability is absent in the 4-yl isomer, which requires no chiral resolution.

chiral separation enantiomeric purity asymmetric synthesis

Hydrogen-Bond Donor Capacity: Secondary Amine in 2-yl Isomer Adds an H-Bond Donor

The morpholine ring in the 2-yl isomer contains a secondary amine (NH), which functions as an additional hydrogen-bond donor (HBD) compared to the tertiary amine in the 4-yl isomer [1]. Quantitative topological polar surface area (TPSA) calculations show the 2-yl isomer has a TPSA of 67.4 Ų vs. 55.6 Ų for the 4-yl isomer, reflecting the extra HBD contribution [2]. This difference impacts solubility and passive membrane permeability.

hydrogen bonding solubility permeability

Synthetic Yield Comparison: 2-yl Isomer Accessible via Patent Protocol at 78% Yield

A reported synthetic route for 3-(morpholin-2-yl)propanamide starts from methyl 3-(morpholin-2-yl)propanoate and employs ammonolysis in methanolic NH₃ (7 M) to afford the title compound in 78% isolated yield [1]. By contrast, the 4-yl isomer is typically prepared via acylation of morpholine with acryloyl chloride followed by amidation, with reported yields ranging from 85–92% [2]. The modest yield difference is offset by the chiral handling requirements of the 2-yl isomer.

synthesis yield scalability

Evidence-Based Application Scenarios for 3-(Morpholin-2-yl)propanamide in Research and Industry


Chiral Building Block for Asymmetric Synthesis of Kinase Inhibitors

When a project requires an enantiopure morpholine-containing fragment to explore stereospecific interactions with a kinase ATP-binding pocket, 3-(morpholin-2-yl)propanamide provides the requisite chirality. The racemic form can be resolved via chiral HPLC (Evidence Item 2) to supply single enantiomers for structure-activity relationship (SAR) studies, a feature unavailable with the achiral 4-yl isomer [1].

Solubility-Optimized Fragment for CNS-Avoided Drug Discovery

With its higher TPSA (67.4 Ų) and dual hydrogen-bond donors (Evidence Item 3), the 2-yl isomer may be favored in programs targeting peripheral or poorly brain-penetrant agents, where enhanced aqueous solubility is beneficial and CNS exclusion is desired [1].

Negative Control for EGFR-Targeted Assays

Because the 4-yl isomer inhibits EGFR while the 2-yl isomer shows no activity (Evidence Item 1), the 2-yl compound can serve as a structurally matched negative control in cellular phosphorylation assays, enabling robust SAR interpretation and off-target deconvolution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Morpholin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.